(S)-3-Hydroxypyrrolidine hydrochloride is classified as:
The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride typically involves several methods, focusing on achieving high optical purity and yield.
(S)-3-Hydroxypyrrolidine hydrochloride has a unique molecular structure that contributes to its biological activity.
(S)-3-Hydroxypyrrolidine hydrochloride can participate in various chemical reactions due to its functional groups.
The mechanism of action for (S)-3-Hydroxypyrrolidine hydrochloride largely depends on its role as a precursor in synthesizing various pharmacologically active compounds.
(S)-3-Hydroxypyrrolidine hydrochloride exhibits several notable physical and chemical properties.
(S)-3-Hydroxypyrrolidine hydrochloride finds numerous applications across various scientific fields:
(S)-3-Hydroxypyrx`olidine hydrochloride serves as a pivotal precursor in synthesizing bioactive molecules due to its dual functionality: the secondary amine enables salt formation or amide coupling, while the hydroxyl group participates in etherification, esterification, or serves as a hydrogen-bond donor. Approximately 85% of bioactive compounds incorporate nitrogen-containing heterocycles like pyrrolidine, underscoring their pharmacological relevance [8]. This scaffold enhances water solubility and optimizes pharmacokinetic profiles of drug candidates by improving membrane permeability and metabolic stability. Its stereochemistry is essential for enantioselective interactions; for example, the (S)-enantiomer is integral to darifenacin (Enablex®), a muscarinic M3 receptor antagonist used for overactive bladder syndrome [4]. The compound’s structural rigidity also facilitates conformational restriction in drug design, enabling precise spatial orientation of pharmacophores.
Table 2: Key Pharmaceuticals Utilizing (S)-3-Hydroxypyrrolidine as a Synthetic Intermediate
Active Pharmaceutical Ingredient (API) | Therapeutic Category | Role of (S)-3-Hydroxypyrrolidine |
---|---|---|
Darifenacin (Enablex®) | Overactive Bladder Treatment | Core chiral building block |
CDK2/Cyclin A Inhibitors | Anticancer Agents | Precursor to 3-hydroxy-2-pyrrolidinone metabolites |
Barnidipine Derivatives | Calcium Channel Blockers | Chiral modifier in side chains |
(−)-Swainsonine | Antimetastatic Agents | Intermediate in asymmetric synthesis |
Early synthetic routes to (S)-3-hydroxypyrrolidine hydrochloride relied on resolution techniques or chiral pool derivatization. For instance, decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid yielded (R)-pyrrolidin-3-ol, which required stereochemical inversion [5]. Advances transitioned toward enantioselective catalysis, such as Katsuki’s manganese-salen catalyzed desymmetrization of N-phenoxycarbonyl pyrrolidines, achieving up to 88% enantiomeric excess (ee) [4]. Contemporary methods emphasize atom economy and operational simplicity. Patent CN105646321A (2016) details a synthesis from tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate via hydrochloric acid-mediated deprotection, avoiding chromatography [2]. US7652152B2 (2010) discloses a halogenation-reduction sequence: L-hydroxyproline undergoes lactamization, halogenation at C4, and borohydride reduction to furnish the title compound in >97% ee [5]. Biocatalytic approaches using Daucus carota (carrot) reductases for ketone reduction have also emerged, offering sustainable advantages .
Table 3: Evolution of Synthetic Methods for (S)-3-Hydroxypyrrolidine Hydrochloride
Methodology | Key Steps | Yield/ee | Limitations |
---|---|---|---|
Chiral Pool Derivatization | Decarboxylation of L-hydroxyproline derivatives | Moderate yield | Multi-step; resolution required |
Mn-Salen Catalyzed Oxidation | Asymmetric C–H oxidation of pyrrolidines | ≤88% ee | Requires Jones oxidation for purity |
Halogenation-Reduction (US7652152B2) | Halogenation of lactam; NaBH₄ reduction | >97% ee | Hazardous halogenating agents |
Biocatalytic Reduction | Enzymatic reduction with Daucus carota | High conversion | Substrate solubility constraints |
Deprotection (CN105646321A) | HCl-mediated Boc removal | >95% purity | Acidic waste generation |
The C3 hydroxyl stereocenter in (S)-3-hydroxypyrrolidine hydrochloride directs molecular recognition in drug-receptor binding. For instance, in darifenacin, the (S)-configuration optimizes fit within the allosteric site of M3 receptors, enhancing antimuscarinic activity 100-fold over the (R)-isomer [4]. This enantiomeric preference stems from hydrogen-bonding interactions between the hydroxyl group and Thr 192/Asn 507 residues in the receptor [4]. The compound’s versatility is demonstrated through diverse derivatizations:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0